1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one
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Overview
Description
1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one is a complex organic compound with a molecular formula of C28H38N2O2. It is a member of the piperazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one typically involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with 2-methoxyphenylpiperazine under controlled conditions to form an intermediate. This intermediate is then reacted with 2-methyl-2-phenylbut-3-en-1-one in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity .
Chemical Reactions Analysis
1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. This interaction is often studied using in silico docking simulations and molecular dynamics to understand the binding affinity and the pathways involved .
Comparison with Similar Compounds
1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one can be compared with other piperazine derivatives, such as trazodone, naftopidil, and urapidil. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Trazodone: Primarily used as an antidepressant and anxiolytic.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: Employed as an antihypertensive agent.
Properties
Molecular Formula |
C28H36N2O2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one |
InChI |
InChI=1S/C28H36N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-18,23H,3,5-6,11-12,19-22H2,1-2H3 |
InChI Key |
IDHPZLLRSSVNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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